Differentiation from Simple Acetamido Analog via Physicochemical Descriptors
Compared to the core scaffold tert-butyl 4-acetamidopiperidine-1-carboxylate, the target compound's 2-methoxyacetamido side chain introduces an additional hydrogen bond acceptor (4 vs. 3 total acceptors) and significantly reduces lipophilicity (XLogP3 of 0.9 vs. an estimated XLogP3 of >1.3 for the des-methoxy analog) [1]. This modification leads to a higher topological polar surface area (TPSA) of 67.9 Ų, which is directly correlated with improved aqueous solubility and a better profile for central nervous system (CNS) drug design criteria [1]. The evidence is derived from computed molecular properties, a standard method for differentiating in-class building blocks for early-stage drug discovery.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | tert-Butyl 4-acetamidopiperidine-1-carboxylate: 3 (inferred based on structural difference) |
| Quantified Difference | +1 hydrogen bond acceptor for the target compound. |
| Conditions | Computed molecular properties based on chemical structure [1] |
Why This Matters
The additional hydrogen bond acceptor and increased polarity can be critical for achieving target binding or meeting PK/PD requirements, making direct substitution with a less polar analog scientifically unsound.
- [1] PubChem. (2026). Compound Summary for CID 47390453, tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate. National Center for Biotechnology Information. View Source
